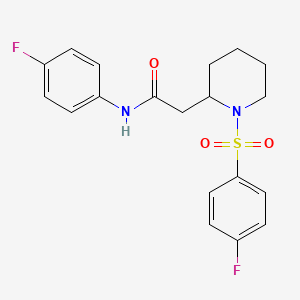

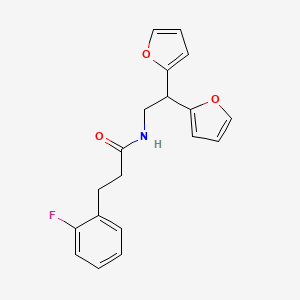

![molecular formula C18H20ClN5 B2752291 1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 924828-34-2](/img/structure/B2752291.png)

1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolopyrimidine derivatives and has been studied for its various biological activities.

Applications De Recherche Scientifique

Multicomponent Synthesis of Pyrazole-based Pyrimidine Scaffolds

Researchers have developed cost-effective synthesis methods for pyrazole-based pyrimidine scaffolds, highlighting their potential in pharmacological and biological activity studies for new drug discovery. This approach utilizes multicomponent reactions involving benzaldehyde, acetyl acetone, and thiourea, followed by Claisen-Schmidt condensation and synthetic cyclization, demonstrating the compound's versatility in medicinal chemistry (Ajani et al., 2019).

Adenosine Receptor Affinity and Analogue Synthesis

Pyrazolo[3,4-d]pyrimidines have been explored for their affinity towards A1 adenosine receptors, leading to the synthesis of analogues that exhibit significant receptor activity. This research underscores the potential of these compounds in developing therapeutics targeting adenosine receptors, with modifications at the N1 and N5 positions enhancing overall activity (Harden et al., 1991).

Antitubercular Activity of Pyrimidine-Pyrazole Hybrids

Innovative homopiperazine-pyrimidine-pyrazole hybrids have demonstrated potent antitubercular activity against M. tuberculosis strains, showcasing the therapeutic potential of these compounds. Their synthesis, structural requirements, and biological evaluation offer valuable insights for future antitubercular drug development (Vavaiya et al., 2022).

Exploration of Pyrido[1,2-a]pyrimidine and Isoxazoline Derivatives

The antimicrobial activity of pyrido[1,2-a]pyrimidine and isoxazoline derivatives has been investigated, contributing to the understanding of their potential use in combating microbial infections. This research provides a foundation for further exploration of these compounds in antimicrobial therapy (Merja et al., 2004).

Development of Pyrazolo[1,5-a]pyrimidine-based PET Agents

Research on pyrazolo[1,5-a]pyrimidine derivatives for PET imaging of IRAK4 enzyme in neuroinflammation highlights the compound's applicability in diagnostic imaging. This work demonstrates the potential for these compounds in enhancing neuroinflammatory disease diagnosis and monitoring (Wang et al., 2018).

Propriétés

IUPAC Name |

1-[(2-chlorophenyl)methyl]-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5/c1-13-6-8-23(9-7-13)17-15-10-22-24(18(15)21-12-20-17)11-14-4-2-3-5-16(14)19/h2-5,10,12-13H,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNMEOPRBRYCEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

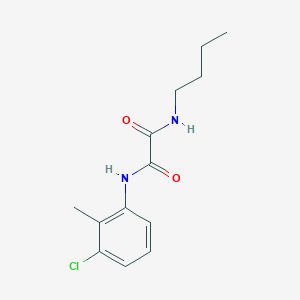

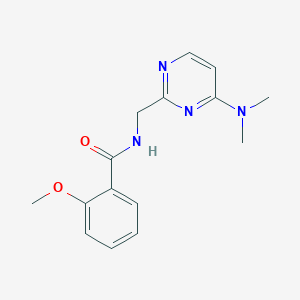

![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2752213.png)

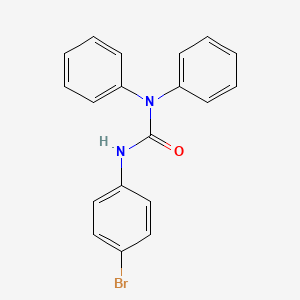

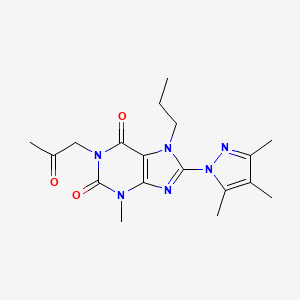

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenylsulfanylpurine-2,6-dione](/img/structure/B2752215.png)

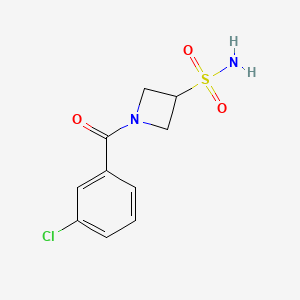

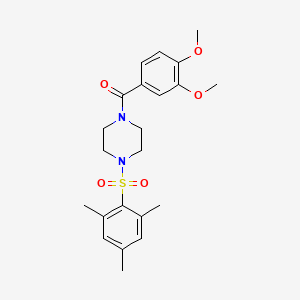

![2-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752219.png)

![1-(4-Fluorobenzyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2752220.png)

![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2752226.png)

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide](/img/structure/B2752229.png)